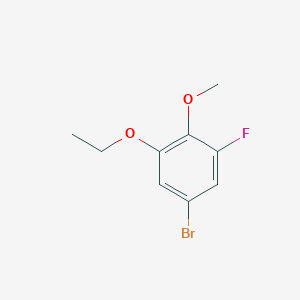
2-(1-Bromoethyl)dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromoethyl)dibenzofuran is a chemical compound that belongs to the class of dibenzofurans, which are tricyclic aromatic compounds. Dibenzofurans are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry . The structure of this compound consists of a dibenzofuran core with a bromoethyl group attached to the second carbon atom of the furan ring .
Méthodes De Préparation
The synthesis of 2-(1-Bromoethyl)dibenzofuran typically involves the bromination of dibenzofuran derivatives. One common method is the bromination of 2-ethyl dibenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-(1-Bromoethyl)dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.
Applications De Recherche Scientifique
2-(1-Bromoethyl)dibenzofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Dibenzofuran derivatives, including this compound, have shown potential biological activities such as anti-tumor, antibacterial, and antiviral properties.
Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents.
Industry: this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(1-Bromoethyl)dibenzofuran is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s biological activities are thought to be mediated through its ability to interact with cellular proteins and enzymes, leading to changes in cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-(1-Bromoethyl)dibenzofuran can be compared with other dibenzofuran derivatives such as:
Dibenzofuran: The parent compound, which lacks the bromoethyl group.
2-Ethyl dibenzofuran: Similar to this compound but without the bromine atom.
2-(1-Chloroethyl)dibenzofuran: Similar to this compound but with a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other dibenzofuran derivatives .
Propriétés
Formule moléculaire |
C14H11BrO |
|---|---|
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
2-(1-bromoethyl)dibenzofuran |
InChI |
InChI=1S/C14H11BrO/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-9H,1H3 |
Clé InChI |
NJNNAJAXZNOKNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)








![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)
